molecular formula C14H21N B2600026 2-(4-Tert-butylphenyl)pyrrolidine CAS No. 383127-16-0

2-(4-Tert-butylphenyl)pyrrolidine

Cat. No. B2600026
CAS RN: 383127-16-0
M. Wt: 203.329
InChI Key: JFBLTILAHRPXNP-UHFFFAOYSA-N
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Description

“2-(4-Tert-butylphenyl)pyrrolidine” is a chemical compound with a molecular formula of C14H21N . It is commonly known as TBP and has various applications in the fields of organic and pharmaceutical chemistry.


Molecular Structure Analysis

The molecular weight of “2-(4-Tert-butylphenyl)pyrrolidine” is 203.33 . The InChI code for this compound is 1S/C14H21N/c1-14(2,3)12-8-6-11(7-9-12)13-5-4-10-15-13/h6-9,13,15H,4-5,10H2,1-3H3 .


Physical And Chemical Properties Analysis

“2-(4-Tert-butylphenyl)pyrrolidine” is a liquid at room temperature .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Antilipidemic Agent Synthesis : A study by Ohno et al. (1999) synthesized the enantiomers of a compound related to 2-(4-Tert-butylphenyl)pyrrolidine, revealing potential as an antilipidemic agent affecting plasma triglyceride and cholesterol levels (Ohno et al., 1999).

Anti-inflammatory and Analgesic Applications

  • Anti-inflammatory Properties : A series of pyrrolidin-2-ones, structurally related to 2-(4-Tert-butylphenyl)pyrrolidine, were synthesized and evaluated as potential anti-inflammatory and analgesic agents. Some compounds in this study demonstrated significant anti-inflammatory activities (Ikuta et al., 1987).

Chemical Synthesis and Characterization

  • Synthesis of Unsymmetrical 9-Borafluorene : Research by Wehmschulte et al. (2001) explored the synthesis of a sterically encumbered unsymmetrical 9-borafluorene using 2,6-(4-t-BuC6H4)2C6H3Li, which is related to 2-(4-Tert-butylphenyl)pyrrolidine, leading to the discovery of new compounds characterized by various spectroscopic methods (Wehmschulte et al., 2001).

Supercapacitor Applications

  • Electrode Material for Supercapacitors : Yue et al. (2012) conducted a study on the electropolymerization of pyrrole and 3-(4- tert-butylphenyl)thiophene copolymer, demonstrating its application in supercapacitors with improved electrochemical performance (Yue et al., 2012).

Asymmetric Synthesis

  • Enantioselective Synthesis for Antithrombin Activity : Ayan et al. (2013) synthesized enantiomerically pure pyrrolidine derivatives, including those with tert-butyl groups, highlighting their potential as thrombin inhibitors. The study emphasized the importance of asymmetric synthesis in developing pharmacologically relevant compounds (Ayan et al., 2013).

Electrophilic Activation and Cyclometalation

  • C-H Bond Activation Studies : Research by Crosby et al. (2009) investigated the activation of C-H bonds using 2-tert-butyl-6-(4-fluorophenyl)pyridine, a related compound, leading to insights into the cyclometalation process and its potential for synthesizing complex structures (Crosby et al., 2009).

Redox Properties and Antioxidant Potential

  • Redox Characteristics in Electrochemistry : A study by Osipova et al. (2011) examined the redox properties of pyrrolidine derivatives, indicating their potential as antioxidant agents. This highlights the chemical versatility of compounds like 2-(4-Tert-butylphenyl)pyrrolidine (Osipova et al., 2011).

Photodeactivation Pathways in Complexes

  • Photophysical Studies : Luo et al. (2016) explored the influence of the tert-butyl unit on photodeactivation pathways in specific platinum complexes, demonstrating the importance of such structural units in affecting the properties of photoactive materials (Luo et al., 2016).

Safety and Hazards

This compound is classified as dangerous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye damage. It is also suspected of damaging fertility .

properties

IUPAC Name

2-(4-tert-butylphenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-14(2,3)12-8-6-11(7-9-12)13-5-4-10-15-13/h6-9,13,15H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBLTILAHRPXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

383127-16-0
Record name 2-(4-tert-butylphenyl)pyrrolidine
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